molecular formula C7H5BrCl2 B1517809 4-Bromo-1-chloro-2-(chloromethyl)benzene CAS No. 928758-19-4

4-Bromo-1-chloro-2-(chloromethyl)benzene

Cat. No. B1517809
Key on ui cas rn: 928758-19-4
M. Wt: 239.92 g/mol
InChI Key: XEFCTCLLJDRHSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09018249B2

Procedure details

(5-Bromo-2-chlorophenyl)methanol (11.37 g, 51.22 mmol) was taken in aqueous HCl (35%) (1.54 L) and stirred at 70-80° C. for 18 h. After completion of the reaction as confirmed by TLC, the reaction mixture was cooled in an ice bath. The precipitate obtained was collected over Buchner filter, washed with water (2×500 mL) and dried in vacuo to afford the title compound (12.2 g, 99%).
Quantity
11.37 g
Type
reactant
Reaction Step One
Name
Quantity
1.54 L
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:10])=[C:6]([CH2:8]O)[CH:7]=1.[ClH:11]>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:10])=[C:6]([CH2:8][Cl:11])[CH:7]=1

Inputs

Step One
Name
Quantity
11.37 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)CO)Cl
Step Two
Name
Quantity
1.54 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 (± 5) °C
Stirring
Type
CUSTOM
Details
stirred at 70-80° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
CUSTOM
Type
CUSTOM
Details
was collected over Buchner
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washed with water (2×500 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)Cl)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 12.2 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.